(1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane
Description
Properties
IUPAC Name |
(1R,3S,6S,8S)-3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3/t10-,12+,13?,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUXXGYAQMTAT-NSSPSXRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(=C)C3CCC2(C1C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C(=C)[C@@H]3CC[C@]2(C1C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane is a bicyclic sesquiterpene characterized by its unique tricyclic structure. It is composed of a carbon skeleton that features multiple methyl groups contributing to its hydrophobic nature.
Antimicrobial Properties
Research indicates that compounds with similar tricyclic structures often exhibit antimicrobial activity. For example, some sesquiterpenes have demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
Sesquiterpenes are also noted for their anti-inflammatory properties. Compounds structurally related to (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane have been studied for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of various sesquiterpenes against common pathogens. The results indicated that compounds similar to (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane exhibited significant inhibition zones against Gram-positive bacteria.
| Compound Name | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 10 |
| (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane | Candida albicans | 12 |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the anti-inflammatory effects of tricyclic terpenes on macrophage cells stimulated by lipopolysaccharides (LPS). The findings suggested that these compounds reduced nitric oxide production and inhibited the expression of cyclooxygenase-2 (COX-2).
Research Findings
- Mechanisms of Action : The biological activity of (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane is likely mediated through interactions with cellular receptors involved in inflammation and microbial defense.
- Potential Applications : Given its biological activities, this compound could be explored further for applications in pharmaceuticals targeting infections and inflammatory diseases.
Chemical Reactions Analysis
Hydrogenation of the Methylidene Group
The exocyclic double bond undergoes catalytic hydrogenation to yield a saturated derivative. For example:
This reaction reduces strain but retains the tricyclic framework .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, 25°C, 1 atm | 2-Methyltricyclo derivative |
Epoxidation
The methylidene group reacts with peracids (e.g., mCPBA) to form an epoxide:
Epoxidation occurs regioselectively at the less hindered face of the double bond .
Ozonolysis
Ozonolysis cleaves the exocyclic double bond to produce diketones or carboxylic acids, depending on workup conditions:
| Oxidation Type | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA | 2,3-Epoxide | 85 |
| Ozonolysis | O₃, Zn/H₂O | Bridged diketone | 72 |
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., H₂SO₄), the compound undergoes Wagner-Meerwein rearrangements due to bridgehead strain relief. For example:
This behavior aligns with sesquiterpenes like β-longipinene .
Diels-Alder Cycloaddition
The exocyclic double bond acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-butadiene):
The reaction proceeds stereospecifically, favoring endo transition states .
Thermal Stability and Pyrolysis
At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition, releasing ethylene and forming a bicyclic fragment:
This mirrors the pyrolysis behavior of β-funebrene analogs .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Patchouli Alcohol
- Structure : (1R,3R,6S,7S,8S)-2,2,6,8-Tetramethyltricyclo[5.3.1.0³,⁸]undecan-3-ol
- Key Differences :
- Hydroxyl group at C3 instead of methylidene at C2.
- Additional methyl group at C2.
- Molecular Weight : 222.37 g/mol (vs. 218.38 g/mol for the target compound) .
- Applications : Widely used in perfumery due to its woody, earthy aroma .
b. (+)-Sativene
- Structure : (1R,2S,3S,6S,8S)-3-Isopropyl-6-methyl-7-methylenetricyclo[4.4.0.0²,⁸]decane
- Key Differences :
- Tricyclo[4.4.0.0²,⁸]decane core (vs. tricyclo[5.3.1.0³,⁸]undecane).
- Isopropyl substituent at C3 and methylidene at C5.
- Molecular Weight : 204.36 g/mol .
- Applications : Studied for its role in plant defense mechanisms .
c. (1S,3S,4R,7R,11R)-3,4,8,8-Tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane
- Structure : A tetramethylated analog with a distinct bridge between C4 and C11.
- Molecular Weight : 222.37 g/mol .
- Key Differences :
- Lacks methylidene group; features additional methyl groups.
- Different stereochemistry and ring fusion patterns.
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methodologies are used to confirm the stereochemical configuration of (1R,3S,6S,8S)-3,6,8-Trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants and chemical shifts, which reveal stereochemical relationships. For example, vicinal coupling constants () in -NMR can distinguish axial vs. equatorial substituents .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. For structurally related tricyclic compounds, Acta Crystallographica studies (e.g., ) employed Mo-Kα radiation () to determine bond angles and torsional strain .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., methylidene C=CH stretching at ~1650 cm) to validate structural motifs .
Q. How can enantioselective synthesis of this tricyclic compound be achieved?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to control stereochemistry during cyclization steps. demonstrates NaN-mediated stereochemical retention in trifluoroacetic acid .
- Reaction Optimization : Adjust solvent polarity (e.g., hexane-ether gradients) and temperature (e.g., 10°C to room temperature) to minimize racemization. Silica gel chromatography (as in ) effectively separates diastereomers .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
Q. What chromatographic challenges arise during purification, and how are they addressed?
- Methodological Answer :
- Column Choice : Use reverse-phase C18 columns for polar derivatives or normal-phase silica gel for non-polar intermediates. highlights hexane-ether (20:80) gradients for eluting tricyclic terpenes .
- Detector Sensitivity : Employ evaporative light scattering detection (ELSD) for non-UV-active compounds.
- Data Validation : Cross-reference retention times with mass spectrometry (MS) to confirm purity .
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., enthalpy of formation) be resolved?
- Methodological Answer :
- Statistical Validation : Identify outliers using z-scores (e.g., values >2σ from the mean, as noted in ) .
- Comparative Analysis : Cross-check data from NIST ( ) and computational models (e.g., CC-DPS’s QSQN technology in ). For example:
| Property | NIST Value (kJ/mol) | CC-DPS QSPR Prediction (kJ/mol) | Deviation |
|---|---|---|---|
| Enthalpy of Formation | 128.5 ± 2.1 | 130.2 ± 1.8 | +1.7 |
| Heat of Vaporization | 68.3 ± 1.5 | 65.9 ± 1.2 | -2.4 |
- Experimental Replication : Repeat calorimetry under controlled conditions (e.g., adiabatic bomb calorimeter) .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. ’s QSQN platform combines DFT with neural networks for reactivity indices .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in trifluoroacetic acid) to predict reaction pathways .
- QSPR Models : Use Quantitative Structure-Property Relationship models to correlate substituent effects (e.g., methyl groups) with stability .
Q. How can supramolecular interactions (e.g., hydrogen bonding) be analyzed experimentally?
- Methodological Answer :
- Crystallographic Analysis : Resolve O-H···O networks (as in ) via high-resolution X-ray diffraction. For example, H-bond lengths (~2.8–3.0 Å) and angles (110–120°) indicate interaction strength .
- Thermogravimetric Analysis (TGA) : Measure thermal stability to assess H-bond contributions to melting points .
- Solid-State NMR : Use -CRAMPS to probe hydrogen bonding in amorphous phases .
Methodological Design Considerations
Q. How to design stability studies under varying pH and temperature conditions?
- Experimental Framework :
Stress Testing : Expose the compound to pH 1–13 buffers (37°C, 48 hrs) and monitor degradation via HPLC .
Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks >200°C) .
Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What strategies mitigate synthetic byproducts in complex cyclization reactions?
- Optimization Protocol :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF-EtO vs. TsOH) for regioselectivity .
- Byproduct Trapping : Add scavengers (e.g., molecular sieves for water-sensitive steps) .
- In Situ Monitoring : Use ReactIR to track intermediates and abort reactions before side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
